molecular formula C9H12N4O2 B1378662 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione CAS No. 1423029-14-4

5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione

Cat. No. B1378662
CAS RN: 1423029-14-4
M. Wt: 208.22 g/mol
InChI Key: XZWDQLCTJDVGQV-UHFFFAOYSA-N
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Description

“5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N4O2/c1-3-9(6-4-10-13(2)5-6)7(14)11-8(15)12-9/h4-5H,3H2,1-2H3,(H2,11,12,14,15) . This indicates that the compound has a five-membered aromatic ring structure, which is characteristic of pyrazoles .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Novel Bitter Modifying Flavour Compounds

A toxicological evaluation was conducted on two novel bitter modifying flavour compounds, including 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione derivatives, to assess their safety for use in food and beverage applications. The studies encompassed in vitro oxidative metabolism, mutagenicity, clastogenicity, in vivo micronuclei induction, and oral toxicity assessments in rats, revealing a no-observed-adverse-effect-level (NOAEL) of 100 mg/kg bw/day for both compounds in short term and subchronic studies. Additionally, one compound demonstrated a lack of maternal toxicity and adverse effects on fetal morphology at the highest dose tested, providing a NOAEL of 1000 mg/kg bw/day for both maternal toxicity and embryo/fetal development when administered orally during gestation to pregnant rats (Karanewsky et al., 2016).

Antimicrobial and Antifungal Agents

Research into thiazolidine-2,4-diones (TZDs) has shown that derivatives of this class possess various biological activities, including antimicrobial and antifungal properties. A study synthesized new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents, demonstrating significant antifungal activity and effectiveness against Gram-positive bacteria. This highlights the potential pharmaceutical applications of compounds within this chemical class, including the this compound structure, in the development of new antimicrobial agents (Aneja et al., 2011).

Synthesis and Biological Evaluation as HIV-1 Fusion Inhibitors

A series of novel 5-(substituted quinolin-3-yl or 1-naphthyl)methylene)-3-substituted imidazolidin-2,4-dione derivatives were synthesized and evaluated for their inhibitory activity against HIV-1 replication in MT-2 cells. Some derivatives displayed good to excellent anti-HIV activities, highlighting the potential of this compound derivatives in the development of new therapeutic agents for HIV-1 infection (Ibrahim et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Biochemical Analysis

Biochemical Properties

5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . The interaction with these enzymes can lead to changes in the metabolism of other compounds, potentially altering their pharmacokinetics and pharmacodynamics.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling proteins, such as kinases and phosphatases, which play crucial roles in cell proliferation and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

5-ethyl-5-(1-methylpyrazol-4-yl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-3-9(6-4-10-13(2)5-6)7(14)11-8(15)12-9/h4-5H,3H2,1-2H3,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWDQLCTJDVGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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